1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine
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Overview
Description
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine is a complex organic compound with the molecular formula C19H26N4O5S and a molecular weight of 422.50 . This compound is notable for its unique structure, which includes a piperidine ring, a pyrimidine ring, and an isoxazole ring, making it a valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and isoxazole rings, and the final Boc protection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine can be compared with other similar compounds, such as:
- 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperazine
- 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]pyrrolidine These compounds share similar structural features but differ in the ring systems attached to the pyrimidine and isoxazole rings. The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C19H26N4O5S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 3-[5-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfonylpyrimidin-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O5S/c1-12-9-15(28-22-12)14-10-20-17(29(5,25)26)21-16(14)13-7-6-8-23(11-13)18(24)27-19(2,3)4/h9-10,13H,6-8,11H2,1-5H3 |
InChI Key |
IKUAWEWJJXKPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CN=C(N=C2C3CCCN(C3)C(=O)OC(C)(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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